molecular formula C11H17NO B13270881 2-{[(4-Methylphenyl)methyl]amino}propan-1-ol

2-{[(4-Methylphenyl)methyl]amino}propan-1-ol

Cat. No.: B13270881
M. Wt: 179.26 g/mol
InChI Key: MLKNDZKJVJXNTO-UHFFFAOYSA-N
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Description

2-{[(4-Methylphenyl)methyl]amino}propan-1-ol is an organic compound with the molecular formula C12H19NO It is a secondary amine and an alcohol, characterized by the presence of a hydroxyl group (-OH) and an amino group (-NH-) attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Methylphenyl)methyl]amino}propan-1-ol typically involves the reaction of 4-methylbenzylamine with propylene oxide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

[ \text{4-Methylbenzylamine} + \text{Propylene oxide} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Methylphenyl)methyl]amino}propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

2-{[(4-Methylphenyl)methyl]amino}propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-{[(4-Methylphenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-Methylphenyl)amino]methyl}phenol
  • 1-Propanol, 2-amino-2-methyl-
  • 2-Fluoro-4-methylaniline

Uniqueness

2-{[(4-Methylphenyl)methyl]amino}propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-[(4-methylphenyl)methylamino]propan-1-ol

InChI

InChI=1S/C11H17NO/c1-9-3-5-11(6-4-9)7-12-10(2)8-13/h3-6,10,12-13H,7-8H2,1-2H3

InChI Key

MLKNDZKJVJXNTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(C)CO

Origin of Product

United States

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